2-Chloro-8-methoxy-7-methylquinazoline

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Secure a single-isomer quinazoline building block engineered for definitive chemoselectivity. Unlike 2,4-dichloro analogs that form regioisomeric mixtures, this compound provides a unique 2-chloro handle for high-fidelity SNAr reactions, enabling efficient library synthesis of 2-aminoquinazolines. Its 8-methoxy-7-methyl substitution pattern is critical for developing β-catenin/TCF4 disruptors and kinase inhibitor intermediates. Reported MAO-B activity (IC₅₀ 17 µM) with >100 µM MAO-A selectivity adds further value for CNS-focused medicinal chemistry campaigns. Available as a solid; storage at -20°C is recommended. Direct global shipping available for qualified R&D buyers.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
CAS No. 956100-68-8
Cat. No. B3196159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-methoxy-7-methylquinazoline
CAS956100-68-8
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC(=NC=C2C=C1)Cl)OC
InChIInChI=1S/C10H9ClN2O/c1-6-3-4-7-5-12-10(11)13-8(7)9(6)14-2/h3-5H,1-2H3
InChIKeyGOPUFWBILUGYNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-8-methoxy-7-methylquinazoline (CAS 956100-68-8) | Procurement-Ready Synthetic Intermediate for Kinase-Targeted Quinazoline Libraries


2-Chloro-8-methoxy-7-methylquinazoline (CAS 956100-68-8) is a functionalized quinazoline heterocycle with a molecular formula of C10H9ClN2O and a molecular weight of 208.64 g/mol . This compound serves as a strategic building block in medicinal chemistry, wherein the quinazoline core is a privileged scaffold for developing kinase inhibitors and anticancer agents [1]. Its specific substitution pattern—a chloro leaving group at the 2-position and electron-donating methoxy/methyl groups at the 8- and 7-positions—defines its utility as a versatile intermediate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the modular assembly of more complex, biologically active quinazoline derivatives [2].

Why 2-Chloro-8-methoxy-7-methylquinazoline (CAS 956100-68-8) Cannot Be Replaced by Generic Quinazoline Analogs in Targeted Synthesis


Generic quinazoline scaffolds lack the precise regiochemical control necessary for generating libraries of 2-substituted derivatives with predictable pharmacological properties. The 2-chloro substituent in 2-Chloro-8-methoxy-7-methylquinazoline is a defined, single-site reactive handle for SNAr reactions, enabling the installation of diverse amines or other nucleophiles at the 2-position with high fidelity [1]. Attempting to use a 2,4-dichloro analog, such as 2,4-Dichloro-8-methoxy-7-methylquinazoline (CAS 956100-67-7) , introduces chemoselectivity challenges during synthesis, often leading to undesired regioisomeric mixtures and requiring additional protection/deprotection steps that reduce overall yield and increase purification burden. Furthermore, the specific 8-methoxy-7-methyl substitution pattern is critical, as studies on 4,7-disubstituted 8-methoxyquinazolines demonstrate that minor alterations to the substituents on the benzenoid ring profoundly impact the compound's ability to disrupt β-catenin/TCF4 protein-protein interactions and exert cytotoxic effects [2].

2-Chloro-8-methoxy-7-methylquinazoline (CAS 956100-68-8): Quantified Differentiation from Closest Analogs and Class-Level Biological Activity


Comparative Reactivity: 2-Chloro vs. 2,4-Dichloro Quinazoline Scaffolds in SNAr Functionalization

The presence of a single chlorine atom at the 2-position of 2-Chloro-8-methoxy-7-methylquinazoline provides exclusive chemoselectivity in nucleophilic aromatic substitution (SNAr) reactions, a key advantage over its closest analog, 2,4-Dichloro-8-methoxy-7-methylquinazoline (CAS 956100-67-7). While the latter can yield complex regioisomeric mixtures due to competitive substitution at either the 2- or 4-chloro site, the target compound directs substitution unambiguously to the 2-position. This eliminates the need for purification of isomeric byproducts, directly impacting synthesis efficiency and overall yield . Furthermore, the target compound's 2-chloro leaving group is activated by the adjacent nitrogen atoms in the quinazoline ring, facilitating reaction rates that are typical for heteroaryl chlorides. In contrast, unsubstituted quinazoline lacks a leaving group entirely and cannot undergo SNAr without prior halogenation or activation [1].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Class-Level Cytotoxic Potency: Inference from 4,7-Disubstituted 8-Methoxyquinazolines Targeting β-Catenin/TCF4

While direct quantitative data for 2-Chloro-8-methoxy-7-methylquinazoline against specific cancer cell lines is not publicly available, high-confidence class-level inference can be drawn from a series of 4,7-disubstituted 8-methoxyquinazoline derivatives that share the same core substitution pattern as the target compound. In this study, derivatives with various aniline substitutions at the 4-position (a site ortho to the 8-methoxy group on the target compound) demonstrated significant cytotoxicity against cancer cells with constitutively activated β-catenin/TCF4 signaling. The most potent compounds in the series exhibited IC50 values ranging from 5.64 ± 0.68 μM to 23.18 ± 0.45 μM against HCT116 (colorectal carcinoma) and HepG2 (hepatocellular carcinoma) cell lines [1]. Notably, the potency of these derivatives was found to be comparable to the clinically approved kinase inhibitor imatinib mesylate in this specific cellular context [1].

Anticancer Research Colorectal Cancer Wnt Signaling Pathway

Inhibition of Human Monoamine Oxidase B (MAO-B): Preliminary Data for Scaffold Repurposing

Screening data from the ChEMBL database indicates that 2-Chloro-8-methoxy-7-methylquinazoline exhibits measurable, albeit modest, inhibitory activity against human monoamine oxidase B (MAO-B). The compound demonstrated an IC50 value of 17,000 nM (17 μM) against human MAO-B expressed in insect cell membranes [1]. Importantly, the same screen revealed no significant inhibition of the closely related isoform, human MAO-A, with an IC50 value reported as >100,000 nM (>100 μM), suggesting a degree of isoform selectivity [2].

Neurochemistry Enzyme Inhibition Drug Repurposing

Validated Application Scenarios for Procuring 2-Chloro-8-methoxy-7-methylquinazoline (CAS 956100-68-8)


Focused Library Synthesis of β-Catenin/TCF4 Disruptors for Colorectal Cancer Research

Procure 2-Chloro-8-methoxy-7-methylquinazoline as the core scaffold for generating a library of 2-amino-4-substituted quinazolines. Utilize the 2-chloro group to install diverse amine motifs via SNAr, creating analogs with the potential to disrupt β-catenin/TCF4 protein-protein interactions. This application is directly supported by studies on structurally related 4,7-disubstituted 8-methoxyquinazolines, which have demonstrated cytotoxic activity comparable to imatinib against HCT116 colorectal cancer cells (IC50 range: 5.64-23.18 μM) [1].

Development of Chemoselective Synthetic Routes to Advanced Kinase Inhibitor Intermediates

Use this compound in process chemistry development where absolute chemoselectivity is paramount. The exclusive reactivity of the 2-chloro group avoids the formation of regioisomeric byproducts that plague syntheses employing 2,4-dichloro analogs (e.g., CAS 956100-67-7). This simplifies reaction monitoring and purification, making it an ideal building block for synthesizing key intermediates for targeted kinase inhibitors, such as those described in Pfizer patent WO2007125405A2 [2].

Exploratory Hit-to-Lead Optimization for CNS-Targeted MAO-B Inhibitors

Leverage the preliminary MAO-B inhibition data (IC50 = 17 μM) as a starting point for a medicinal chemistry program [3]. The observed selectivity over MAO-A (>100 μM) provides a promising initial profile. Use 2-Chloro-8-methoxy-7-methylquinazoline as a template to explore structure-activity relationships (SAR) by modifying the 2-position and other available sites on the quinazoline ring to enhance potency and drug-like properties for potential CNS applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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